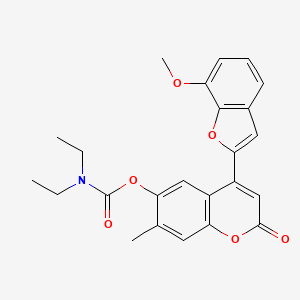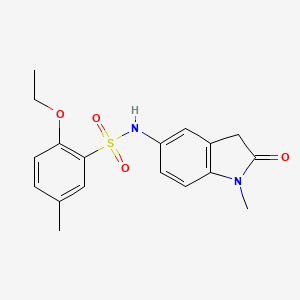
2-ethoxy-5-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-ethoxy-5-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is a synthetic compound1. However, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature2. For instance, substituted phenols and chloroacetic acid have been used in the presence of acetone and anhydrous potassium carbonate to afford substituted phenoxy acetic acids. These acids were then subjected to microwave irradiation with ethanolamine to obtain substituted phenoxy oxazolines2. However, the specific synthesis process for “2-ethoxy-5-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is not readily available.
Molecular Structure Analysis
The molecular structure of “2-ethoxy-5-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is not explicitly mentioned in the search results. However, a similar compound, “5-ethyl-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide”, has a molecular formula of C18H20N2O4S1.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “2-ethoxy-5-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-ethoxy-5-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” are not explicitly mentioned in the search results. However, a related compound, “(2-Oxoindolin-5-yl)boronic acid”, is reported to be a solid at room temperature and is stored in an inert atmosphere, under -20C3.Scientific Research Applications
Photodynamic Therapy and Fluorescence Properties
- A study by Pişkin, Canpolat, & Öztürk (2020) discusses the synthesis and characterization of zinc phthalocyanine derivatives with benzenesulfonamide groups. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yields, making them potentially useful as Type II photosensitizers for cancer treatment in photodynamic therapy.
Antimicrobial and Anticancer Evaluation
- Kumar et al. (2014) conducted a study on a series of benzenesulfonamide derivatives Kumar et al. (2014), which were synthesized and evaluated for their antimicrobial and anticancer activities. These compounds showed significant activity, with some being more active than standard drugs against certain cell lines.
Synthesis and Structural Analysis
- Ravikumar et al. (2015) presented the synthesis and structural analysis of oxoindolyl α-hydroxy-β-amino acid derivatives Ravikumar et al. (2015). These compounds were analyzed for diastereoselectivity and conformation, contributing to the understanding of their chemical properties.
Antiprotozoal Activity
- Zareef et al. (2007) explored the synthesis of benzenesulfonamides with antiprotozoal activity Zareef et al. (2007). The compounds were screened for their anti-HIV and antifungal activities, demonstrating the potential of these sulfonamides in treating infectious diseases.
Antiproliferative Activity and Drug Development
- Motavallizadeh et al. (2014) reported on the synthesis and evaluation of benzenesulfonamides as potential antiproliferative agents Motavallizadeh et al. (2014). The study focused on their activity against various tumor cell lines, offering insights into the development of new anticancer agents.
Safety And Hazards
The safety and hazards associated with “2-ethoxy-5-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” are not explicitly mentioned in the search results. However, a related compound, “(2-Oxoindolin-5-yl)boronic acid”, has been associated with several hazard statements including H302, H315, H319, and H3353.
Future Directions
The future directions for the research and application of “2-ethoxy-5-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” are not explicitly mentioned in the search results. However, the related compound “5-ethyl-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is being explored for its properties, synthesis, applications, and future directions1.
properties
IUPAC Name |
2-ethoxy-5-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-4-24-16-8-5-12(2)9-17(16)25(22,23)19-14-6-7-15-13(10-14)11-18(21)20(15)3/h5-10,19H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKYFHVCCZQJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-5-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

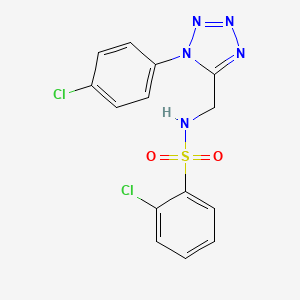
![3,3,3-Trifluoro-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2795671.png)
![3-allyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2795674.png)
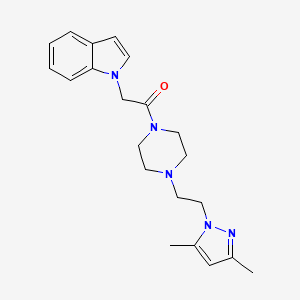
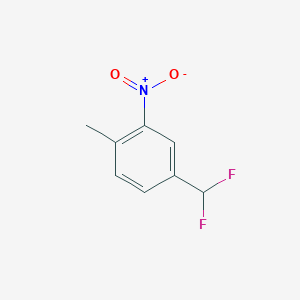
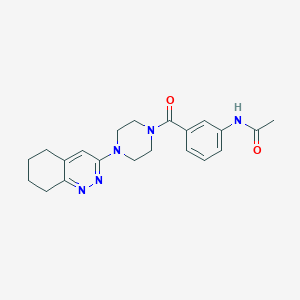
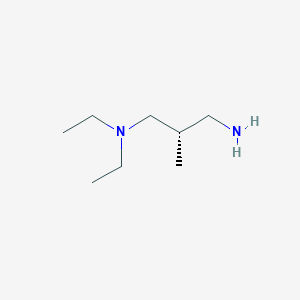
![3-[(4-Chlorophenyl)sulfonyl]-5-nitrophenol](/img/structure/B2795682.png)
![(Z)-ethyl 2-((4-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2795683.png)
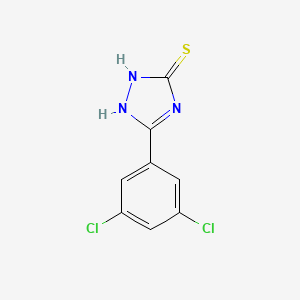
![1,2-diamino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2795686.png)
![3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide](/img/structure/B2795687.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2795690.png)
